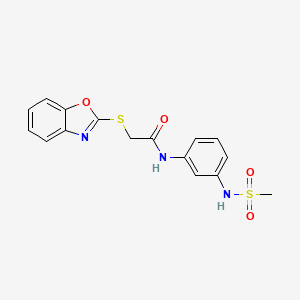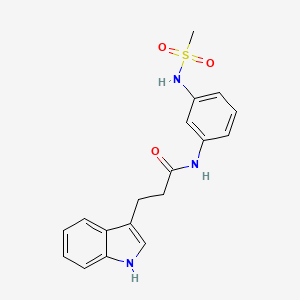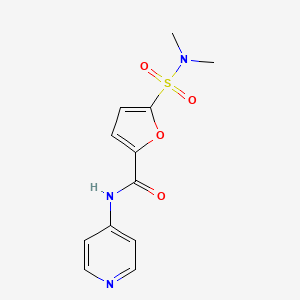![molecular formula C16H15N3O2 B6577119 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide CAS No. 1207057-45-1](/img/structure/B6577119.png)
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazole ring is a key feature, and it’s a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of oxidative stress and inflammation, as well as a potential inhibitor of the NF-κB pathway. It has also been studied for its potential use in cancer research, as it has been shown to have anti-tumor activity in some cell lines. Additionally, this compound has been studied for its potential use as a drug delivery system, as it has been found to be capable of carrying a number of drug molecules.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
This interaction could potentially inhibit the function of the target, leading to the observed therapeutic effects .
Biochemical Pathways
Based on its structural similarity to other compounds, it may affect pathways related to the function of mycobacterium tuberculosis .
Pharmacokinetics
For instance, a compound with similar structure was found to have high solubility in pH 7 saline , which could potentially enhance its bioavailability.
Result of Action
Based on its potential anti-tubercular activity , it may inhibit the growth of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, meaning that it can be stored for long periods of time. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it is important to note that this compound is not water soluble, making it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide. First, more research is needed to better understand its mechanism of action, as well as its effects on gene expression and drug delivery. Additionally, further research is needed to determine its potential applications in cancer research and other areas of medicine. Finally, further research is needed to develop methods for improving its solubility, as well as methods for improving its stability and shelf life.
Métodos De Síntesis
2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide has been synthesized using a number of different methods. The most commonly used method is the reaction of 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxylic acid with an amine, such as ethylenediamine or benzylamine. This reaction produces a salt, which is then converted to the desired compound by acidification. Other methods have been developed, such as the reaction of 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxylic acid with an alkyl halide and a base, or the reaction of 2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxylic acid with a Grignard reagent.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-14(11(2)21-10)16(20)18-13-5-3-12(4-6-13)15-7-8-17-19-15/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMUUAPTSITBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)



![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)
![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6577130.png)